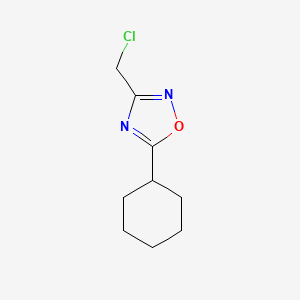

3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole

Description

Role of 1,2,4-Oxadiazole Scaffolds in Modern Drug Discovery

The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its bioisosteric equivalence to ester and amide functionalities, coupled with superior metabolic stability. This five-membered ring system facilitates diverse non-covalent interactions, including hydrogen bonding and π-π stacking, enabling precise molecular recognition in biological targets. For instance, 1,2,4-oxadiazole-containing compounds such as Oxolamine (a cough suppressant) and ND-421 (a methicillin-resistant Staphylococcus aureus antibiotic) highlight the scaffold’s therapeutic versatility.

Recent studies have demonstrated that 1,2,4-oxadiazoles exhibit nanomolar to picomolar inhibitory potencies against critical enzymes such as carbonic anhydrase IX (CA IX) and penicillin-binding protein 2a (PBP2a). The scaffold’s ability to serve as a rigid spacer while maintaining conformational flexibility makes it invaluable in optimizing pharmacokinetic profiles. For example, 1,2,4-oxadiazole-arylsulfonamide hybrids have shown selective inhibition of cancer-associated CA isoforms, with compound 16a achieving a K~i~ value of 89 pM against CA IX.

Structural Uniqueness of Cyclohexyl-Chloromethyl Substitution Patterns

The incorporation of a cyclohexyl group at the 5-position and a chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring introduces distinct steric and electronic effects. The cyclohexyl moiety, a saturated aliphatic ring, enhances lipophilicity (logP ≈ 3.2), potentially improving blood-brain barrier permeability and metabolic stability compared to aromatic substituents. Meanwhile, the chloromethyl group (-CH~2~Cl) serves as a reactive handle for further functionalization, enabling the synthesis of secondary amines, thioethers, or azide derivatives via nucleophilic substitution or click chemistry.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~9~H~13~ClN~2~O |

| Molecular Weight | 200.67 g/mol |

| Substituents | 5-Cyclohexyl, 3-Chloromethyl |

| Calculated logP (XLogP3) | 3.2 |

| Hydrogen Bond Acceptors | 3 |

The cyclohexyl group’s equatorial conformation minimizes steric hindrance, allowing optimal orientation for target binding, while the chloromethyl group’s electron-withdrawing nature polarizes the oxadiazole ring, enhancing dipole interactions. This combination is particularly advantageous in designing protease inhibitors or GPCR modulators, where balanced hydrophobicity and electronic effects are critical. For instance, analogous chloromethyl-oxadiazoles have been utilized in synthesizing covalent inhibitors targeting cysteine residues in viral proteases.

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMUCISAHGYZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592893 | |

| Record name | 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189130-88-9 | |

| Record name | 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Cyclization of Amidoximes with Cyclohexanecarbonyl Chloride

The most widely reported method involves the reaction of chloromethylamidoxime with cyclohexanecarbonyl chloride under basic conditions. This two-step procedure is adapted from protocols for analogous 3,5-disubstituted-1,2,4-oxadiazoles:

Step 1: Synthesis of Chloromethylamidoxime

Chloromethylamidoxime is prepared by treating chloromethyl nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. Microwave irradiation (MWI) at 100–120°C for 10–15 minutes significantly improves yield (85–90%) compared to conventional heating.

Step 2: Cyclization with Cyclohexanecarbonyl Chloride

The amidoxime reacts with cyclohexanecarbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Activation with propylphosphonic anhydride (T3P) at 80°C for 1–2 hours achieves cyclization with yields exceeding 90%.

Reaction Conditions:

- Solvent: Dichloromethane

- Catalyst: T3P (50 mol%)

- Temperature: 80°C

- Time: 1–2 hours

Key Advantages:

Microwave-Assisted One-Pot Synthesis

Microwave irradiation (MWI) has emerged as a efficient tool for 1,2,4-oxadiazole synthesis. A one-pot protocol combines nitrile hydroxamation and cyclization:

- Substrates: Chloroacetonitrile and cyclohexanecarboxylic acid.

- Reagents: Hydroxylamine hydrochloride, magnesium oxide (MgO), and acetic acid.

- Conditions: MWI at 150°C for 10 minutes under solvent-free conditions.

Yield: 75–82%

Advantages:

Superbase-Mediated Cyclization

A room-temperature method employs NaOH/DMSO as a superbase to facilitate cyclization between chloromethylamidoxime and cyclohexanecarboxylic acid methyl ester:

Procedure:

- Mix amidoxime (1 equiv) and ester (1.2 equiv) in NaOH/DMSO.

- Stir at 25°C for 4–24 hours.

- Isolate via aqueous workup.

Yield: 11–90% (dependent on ester reactivity)

Limitations:

Vilsmeier Reagent Activation

Carboxylic acid activation using Vilsmeier reagent (POCl3/DMF) enables direct cyclization with amidoximes:

Steps:

- Activate cyclohexanecarboxylic acid with Vilsmeier reagent.

- React with chloromethylamidoxime in acetonitrile at 60°C.

Yield: 61–93%

Benefits:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst/Solvent | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization | 87–97 | 1–2 h | T3P/DCM | High yield, scalability | Requires acyl chloride synthesis |

| Microwave-Assisted | 75–82 | 10 min | MgO (solvent-free) | Rapid, eco-friendly | Specialized equipment needed |

| Superbase-Mediated | 11–90 | 4–24 h | NaOH/DMSO | Mild conditions | Variable yields |

| Vilsmeier Activation | 61–93 | 3–6 h | POCl3/DMF | One-pot, avoids acyl chlorides | Toxicity of POCl3 |

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as the formation of 1,3,4-oxadiazoles or elimination products, are common when using electron-deficient amidoximes. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the substituents attached to it.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of hydroxylated or dechlorinated derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The oxadiazole ring can also interact with enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole can be compared to other 1,2,4-oxadiazole derivatives through the following dimensions:

Substituent Effects on Reactivity and Stability

Physicochemical Properties

Biological Activity

3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. The compound's structure includes a chloromethyl group and a cyclohexyl moiety, which contribute to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃ClN₂O, with a molecular weight of 200.66 g/mol. The oxadiazole ring structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated notable antibacterial and antifungal activities. A comparative analysis of structural analogs reveals that:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole | Cyclopropyl group instead of cyclohexyl | Antimicrobial properties |

| 5-(Bromomethyl)-3-cyclohexyl-1,2,4-oxadiazole | Bromomethyl group | Potential antitumor activity |

| 5-(Methoxymethyl)-3-cyclohexyl-1,2,4-oxadiazole | Methoxymethyl group | Enhanced enzyme inhibition |

These compounds demonstrate that variations in substituents can significantly influence biological activities.

Anti-inflammatory Activity

Oxadiazole derivatives have shown promising anti-inflammatory effects. For example, studies on related compounds indicate that they can inhibit cyclooxygenase (COX) enzymes effectively. In vitro assays revealed that certain derivatives exhibited percent inhibition comparable to standard anti-inflammatory drugs like ibuprofen:

| Compound | Percent Inhibition at 200 μg/mL |

|---|---|

| Ox-6f | 74.16 ± 4.41% |

| Ibuprofen | 84.31 ± 4.93% |

The presence of specific substituents on the oxadiazole ring enhances these effects .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored through various studies. For instance, a series of derivatives were tested against different cancer cell lines (e.g., HT-29 for colon cancer) using MTT assays. The IC50 values ranged significantly among the tested compounds:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 9a | A375 (melanoma) | 0.010 ± 0.004 |

| 9b | MCF-7 (breast) | 0.050 ± 0.005 |

| 9c | A549 (lung) | 18.50 ± 0.86 |

These results indicate varying degrees of anticancer activity among the derivatives tested .

Structure–Activity Relationship

The biological activity of oxadiazole compounds is closely related to their structural features. Substituents at specific positions on the oxadiazole ring can enhance or diminish biological efficacy:

- Halogen Substituents : Compounds with halogen groups at the 5-position often exhibit increased antimicrobial and anti-inflammatory activities.

- Phenyl Ring Modifications : Substituting the phenyl ring with electron-withdrawing groups has been shown to improve anticancer activity.

Case Studies

Several studies highlight the therapeutic potential of oxadiazole derivatives:

- Antimicrobial Study : A derivative was tested against various bacterial strains and showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : In vivo studies demonstrated that specific oxadiazole derivatives significantly reduced inflammation in animal models when compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted hydrazides or chloroacetic acid derivatives. For example, cyclization with POCl₃ under reflux conditions (5–6 hours) is a common method, followed by neutralization and purification via column chromatography (n-hexane:EtOAc mixtures) . Optimization involves adjusting stoichiometric ratios (e.g., 1.2 eq chloroacetic acid) and monitoring reaction progression using TLC. Temperature control during reflux is critical to avoid side reactions like over-chlorination.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to identify cyclohexyl protons and chloromethyl groups), IR spectroscopy (C-Cl stretch ~600–800 cm⁻¹), and mass spectrometry (molecular ion peak matching the molecular weight). Elemental analysis validates purity, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For analogs, comparative NMR analysis with known derivatives helps resolve ambiguities .

Advanced Research Questions

Q. How can researchers mitigate decomposition of the chloromethyl group during storage or reactions?

- Methodological Answer : The chloromethyl group is prone to hydrolysis or nucleophilic substitution. Stabilization strategies include:

- Storing the compound under inert atmospheres (argon) at low temperatures (–20°C).

- Using anhydrous solvents (e.g., dry DMF) during reactions to minimize hydrolysis .

- Introducing protective groups (e.g., silyl ethers) for intermediates, which are later cleaved under controlled conditions .

Q. What strategies are effective in designing derivatives for biological activity screening?

- Methodological Answer : Derivative design focuses on modifying the cyclohexyl or chloromethyl moieties. For example:

- Bioisosteric replacement : Substituting the cyclohexyl group with aromatic rings (e.g., phenyl, styryl) to enhance lipophilicity or binding affinity .

- Functional group addition : Introducing sulfonamide or pyridyl groups via nucleophilic substitution at the chloromethyl site .

- Computational docking : Pre-screening derivatives using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GSK-3β) to prioritize synthesis .

Q. How to resolve contradictions in spectroscopic data when synthesizing novel analogs?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or mass fragments) often arise from regioisomers or residual solvents. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.